molecular formula C16H14N2O2S B5600191 1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1,2,3,4-tetrahydroquinoline

1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B5600191
M. Wt: 298.4 g/mol
InChI Key: XNFREBLYHGIUTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C16H14N2O2S and its molecular weight is 298.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.07759887 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Unique Regioselectivity in C(sp3)-H Alkylation

G. Lahm and T. Opatz (2014) explored the benzoxazol-2-yl- substituent as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds. This method showed unique regioselectivity, particularly for 1,2,3,4-tetrahydroisoquinolines, with activation exclusively occurring at the 3-position, demonstrating the potential for selective synthetic modifications of complex molecules (Lahm & Opatz, 2014).

Antimicrobial Activity of Tetrahydroisoquinoline Derivatives

N. Rao et al. (2020) synthesized 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives from 1,2,3,4-tetrahydroisoquinoline. Their study highlighted the antimicrobial potential of these compounds, with certain derivatives showing promising activity profiles, suggesting a route to new antimicrobial agents (Rao et al., 2020).

Synthesis of Tetrahydroisoquinolin-4-ols

V. Moshkin and V. Sosnovskikh (2013) developed a one-pot synthesis for tetrahydroisoquinolin-4-ols via a novel acid-catalyzed rearrangement. This methodology offers an efficient way to synthesize tetrahydroisoquinoline derivatives, which are important in medicinal chemistry (Moshkin & Sosnovskikh, 2013).

Redox-Annulation of Cyclic Amines

The work by Weijie Chen and D. Seidel (2016) on the redox-annulation of cyclic amines and β-ketoaldehydes to form benzo[a]quinolizine-2-one derivatives highlights a novel intramolecular redox-Mannich process. This process enables the assembly of complex molecular structures from simpler components, showcasing the versatility of tetrahydroisoquinoline derivatives in synthesizing bioactive molecules (Chen & Seidel, 2016).

Anticancer Potential of Tetrahydroisoquinoline Derivatives

K. Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines with anticancer activity. Their research into the cytotoxicity of these compounds against breast cancer cell lines demonstrates the therapeutic potential of tetrahydroisoquinoline derivatives as anticancer agents (Redda, Gangapuram, & Ardley, 2010).

Safety and Hazards

This compound is classified as a combustible solid . It has a WGK classification of 3 , indicating that it poses a high hazard to water. The flash point is not applicable .

Properties

IUPAC Name

3-(3,4-dihydro-2H-quinolin-1-yl)-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-21(20)15-10-4-2-8-13(15)16(17-21)18-11-5-7-12-6-1-3-9-14(12)18/h1-4,6,8-10H,5,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFREBLYHGIUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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